1-(5-Nitropyridin-2-yl)piperidin-4-ol belongs to a class of organic compounds characterized by a piperidine ring substituted at the 4th position with a hydroxyl group and at the nitrogen atom with a 5-nitropyridin-2-yl group. This compound is structurally similar to various molecules investigated for their biological activity and pharmaceutical potential, particularly in areas like antidiabetic treatments [], anticancer agents [, ], and complement pathway inhibitors []. Its specific role in scientific research remains unexplored, but its structure suggests potential applications in medicinal chemistry, chemical biology, and drug discovery.
1-(5-Nitropyridin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula and a molecular weight of 223.23 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biological research. Its structure features a piperidine ring substituted with a 5-nitropyridin-2-yl group and a hydroxyl group at the 4-position of the piperidine ring, contributing to its reactivity and biological activity.
1-(5-Nitropyridin-2-yl)piperidin-4-ol can be sourced from chemical suppliers specializing in organic compounds, such as BenchChem and PubChem.
This compound is classified under several categories:
The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol typically involves multiple steps:
Industrial methods may optimize these steps for large-scale production, utilizing continuous flow reactors to enhance yield and purity.
The molecular structure of 1-(5-Nitropyridin-2-yl)piperidin-4-ol can be described as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 223.23 g/mol |
IUPAC Name | 1-(5-nitropyridin-2-yl)piperidin-4-ol |
InChI | InChI=1S/C10H13N3O3/c14-9-3-5... |
InChI Key | KNEMTKVIQSUANH-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1=O)C2=NC=C(C=C2)N+[O-] |
The structural characteristics indicate that the compound possesses both hydrophilic (hydroxyl group) and lipophilic (piperidine ring) properties, which may influence its interaction with biological targets.
1-(5-Nitropyridin-2-yl)piperidin-4-ol is involved in various chemical reactions:
These reactions are influenced by reaction conditions such as temperature, pressure, and the presence of catalysts.
The mechanism of action for 1-(5-Nitropyridin-2-yl)piperidin-4-ol involves its interaction with specific biological targets:
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in polar solvents like water and ethanol |
Stability | Stable under standard laboratory conditions |
These properties suggest that 1-(5-Nitropyridin-2-yl)piperidin-4-ol can be handled safely in laboratory settings while being reactive enough for various synthetic applications.
1-(5-Nitropyridin-2-yl)piperidin-4-ol has several significant applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2